(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole
Overview
Description
(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole is a chiral compound with significant potential in various fields of scientific research. The compound’s unique structure, featuring a Boc-protected amino group, makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole typically involves the following steps:
Starting Material: The synthesis begins with the appropriate isoindole derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.
Cyclization: The protected intermediate undergoes cyclization to form the desired isoindole structure.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated synthesis and purification systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- (3aR,5S,7aS)-rel-5-Hydroxy-2H-isoindole
- (3aR,5S,7aS)-rel-5-Phenyl-2H-isoindole
- (3aR,5S,7aS)-rel-5-Azido-2H-isoindole
Uniqueness
(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection. This feature makes it a versatile intermediate in organic synthesis and pharmaceutical development, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl (3aR,5S,7aS)-5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTJKZQPTQJCDC-VWYCJHECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C[C@H]2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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